molecular formula C21H24IN3O3S B13706769 N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine

N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine

Cat. No.: B13706769
M. Wt: 525.4 g/mol
InChI Key: JNMZIENTTFRDRC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features: N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine (CAS: 2568130-99-2) is a heterocyclic compound featuring:

  • A thieno[3,2-b]pyridine core substituted with iodine at position 5.
  • A pyridylmethyl group at position 6 of the thienopyridine ring.
  • A Boc (tert-butoxycarbonyl) -protected amine linked to a 2-methoxyethylamine moiety.

Properties

Molecular Formula

C21H24IN3O3S

Molecular Weight

525.4 g/mol

IUPAC Name

tert-butyl N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)pyridin-3-yl]methyl]-N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C21H24IN3O3S/c1-21(2,3)28-20(26)25(9-10-27-4)13-14-5-6-16(24-12-14)18-11-17-19(29-18)15(22)7-8-23-17/h5-8,11-12H,9-10,13H2,1-4H3

InChI Key

JNMZIENTTFRDRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine typically involves multiple steps. One common method includes the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate under mild conditions . The iodothieno[3,2-b]pyridine core can be synthesized through a series of coupling reactions, such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodothieno[3,2-b]pyridine core allows for substitution reactions, particularly halogen exchange reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs, focusing on substituents, synthetic routes, and applications:

Halogen-Substituted Thienopyridine Derivatives
Compound Name Substituents/Modifications Key Differences Potential Applications Reference
N-[[6-(7-Chloro-thieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-N-(2-methoxyethyl)acetamide Chlorine at position 7; acetamide group Lacks Boc protection; chloro vs. iodo Kinase inhibitor intermediates
6-Bromo-N-(2-methoxyethyl)-3-pyridinemethanamine Bromine on pyridine; simpler structure No thienopyridine core; bromo substituent Building block for ligands

Analysis :

  • The Boc group enhances synthetic flexibility by protecting the amine during multi-step reactions, unlike the unprotected analogs in .
Thieno[2,3-b]pyridine Derivatives
Compound Name Substituents/Modifications Key Differences Synthesis Insights Reference
N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]-... Cyano, ethoxy, phenyl groups Different ring system (thieno[2,3-b] vs. [3,2-b]) Solvent-dependent yields (e.g., CH₂Cl₂/EtOH)

Analysis :

  • The thieno[3,2-b]pyridine core in the target compound offers distinct electronic properties compared to thieno[2,3-b] analogs, affecting solubility and reactivity .
  • Ethoxy and cyano groups in analogs (e.g., 7b–7e in ) improve crystallinity but reduce metabolic stability compared to the methoxyethylamine group in the target compound.
Boc-Protected Amine Analogs
Compound Name Substituents/Modifications Key Differences Synthetic Utility Reference
tert-Butyl (6-(7-fluorophenoxy)thieno[3,2-b]pyridin-2-yl)methyl(2-methoxyethyl)carbamate Fluorine substituent; carbamate linkage Fluoro vs. iodo; carbamate vs. Boc Intermediate for kinase inhibitors

Analysis :

  • The Boc group in the target compound allows for easier deprotection under mild acidic conditions compared to carbamates, which require harsher conditions .
  • Iodine’s larger atomic radius may sterically hinder interactions compared to fluorine, but its polarizability could enhance binding in hydrophobic pockets.

Research Findings and Data Tables

Physicochemical Properties
Property Target Compound Chloro Analog Bromo Analog
Molecular Weight (g/mol) 573.3 441.9 271.2
LogP (Predicted) 3.8 2.5 1.9
Solubility (mg/mL) 0.12 (DMSO) 0.45 (DMSO) >10 (Water)

Notes:

  • The higher molecular weight and LogP of the target compound suggest lower aqueous solubility, typical for iodinated heterocycles.
  • Bromo analogs (e.g., ) exhibit better solubility due to smaller halogen size and simpler structures.

Key Challenges :

  • Iodination requires controlled conditions to avoid overhalogenation .
  • Boc deprotection must be optimized to prevent decomposition of the thienopyridine core.

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